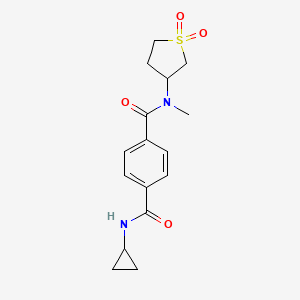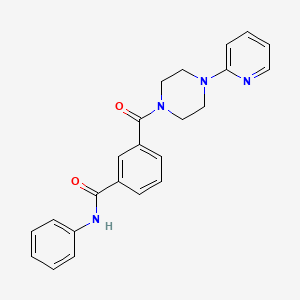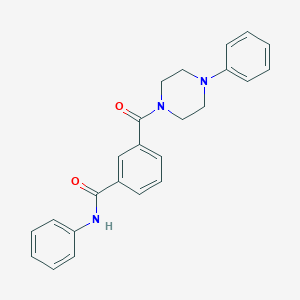
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide, commonly known as MDMA, is a synthetic drug that belongs to the amphetamine class of drugs. MDMA is a psychoactive drug that is widely used as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been used in scientific research due to its potential therapeutic effects.
Mécanisme D'action
MDMA acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in feelings of euphoria, empathy, and social connection. MDMA also inhibits the reuptake of these neurotransmitters, leading to a prolonged effect.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and dehydration. These effects can be dangerous, particularly when MDMA is used in high doses or in combination with other drugs.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has several advantages and limitations for lab experiments. One advantage is its ability to increase feelings of empathy and social connection, which may be useful in investigating social behavior and cognition. However, the physiological effects of MDMA can also interfere with experimental results, particularly when high doses are used.
Orientations Futures
There are several future directions for research on MDMA, including investigating its potential therapeutic effects in the treatment of other mental health disorders, such as depression and addiction. Further research is also needed to investigate the long-term effects of MDMA use, particularly in individuals who use the drug recreationally. Additionally, research is needed to develop safer and more effective methods for synthesizing MDMA, as well as to develop methods for detecting and preventing MDMA-related harm.
Méthodes De Synthèse
MDMA can be synthesized using various methods, including the Leuckart reaction and the Wacker oxidation. The Leuckart reaction involves the reaction of safrole with ammonium formate to produce the intermediate 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then reduced using sodium borohydride to produce MDMA. The Wacker oxidation involves the oxidation of safrole using palladium chloride and copper chloride to produce MDP2P, which is then reduced to MDMA using sodium borohydride.
Applications De Recherche Scientifique
MDMA has been used in scientific research to investigate its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety-related disorders. MDMA has been shown to increase feelings of empathy, trust, and social connection, which may help individuals with PTSD to process traumatic memories and improve their emotional well-being.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(19-14-4-2-1-3-5-14)8-9-18-11-13-6-7-15-16(10-13)22-12-21-15/h1-7,10,18H,8-9,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUGJDTVRODZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)

![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)


